molecular formula C18H16FN3O2S B2843825 4-fluoro-N-((5-((4-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 941985-45-1

4-fluoro-N-((5-((4-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No.: B2843825
CAS No.: 941985-45-1
M. Wt: 357.4
InChI Key: KAMJVIYJGUJONM-UHFFFAOYSA-N
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Description

4-fluoro-N-((5-((4-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a useful research compound. Its molecular formula is C18H16FN3O2S and its molecular weight is 357.4. The purity is usually 95%.
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Biological Activity

The compound 4-fluoro-N-((5-((4-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a novel derivative that incorporates a 1,3,4-oxadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a 4-fluorobenzamide core linked to a 1,3,4-oxadiazole ring substituted with a 4-methylbenzylthio group. This structural arrangement is significant as both the oxadiazole and thioether functionalities contribute to its biological properties.

Biological Activity Overview

  • Anticancer Activity :
    • Compounds containing the 1,3,4-oxadiazole framework have demonstrated significant anticancer properties. Research indicates that derivatives can inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest . For instance, oxadiazole derivatives have shown IC50 values ranging from 10 to 100 μM against several cancer types, including breast and lung cancers .
  • Antimicrobial Properties :
    • The thioether component enhances the antimicrobial activity of oxadiazole derivatives. Studies have reported that similar compounds exhibit potent antibacterial and antifungal effects against various pathogens . The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
  • Anti-inflammatory Effects :
    • Some oxadiazole derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting potential use in treating inflammatory diseases .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Oxadiazoles are known to inhibit various enzymes involved in cancer progression and inflammation.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction or activation of caspases.
  • Disruption of Cellular Signaling : The presence of fluorine may enhance lipophilicity, allowing better penetration into cells and modulation of signaling pathways involved in cell proliferation and survival.

Case Studies

  • Anticancer Efficacy :
    • A study evaluated the effects of an oxadiazole derivative on human lung adenocarcinoma cells (A549). The compound exhibited an IC50 value of approximately 25 μM after 48 hours of treatment, indicating significant cytotoxicity compared to control groups .
  • Antimicrobial Testing :
    • In vitro tests demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 50 μg/mL. These results suggest potential as a therapeutic agent against bacterial infections .

Summary Table of Biological Activities

Biological ActivityMechanismReference
AnticancerInduces apoptosis ,
AntimicrobialDisrupts cell membranes ,
Anti-inflammatoryInhibits COX enzymes ,

Properties

IUPAC Name

4-fluoro-N-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2S/c1-12-2-4-13(5-3-12)11-25-18-22-21-16(24-18)10-20-17(23)14-6-8-15(19)9-7-14/h2-9H,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMJVIYJGUJONM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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